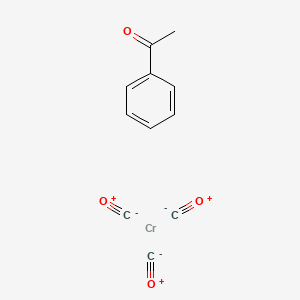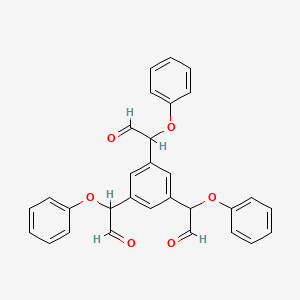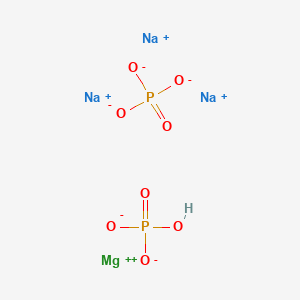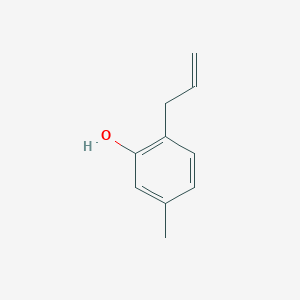
5-Methyl-2-allylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-2-allylphenol is an organic compound with the molecular formula C10H12O It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group
準備方法
Synthetic Routes and Reaction Conditions
5-Methyl-2-allylphenol can be synthesized through several methods. One common approach involves the alkylation of phenol derivatives. For instance, the allylation of 5-methylphenol using allyl bromide in the presence of a base such as potassium carbonate can yield this compound. The reaction typically occurs under reflux conditions with an appropriate solvent like acetone or ethanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic alkylation of phenol derivatives using transition metal catalysts. This approach can enhance the yield and selectivity of the desired product while minimizing by-products.
化学反応の分析
Types of Reactions
5-Methyl-2-allylphenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Reduction of quinones back to phenols.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and bromination.
Acid-Base Reactions: The phenolic hydroxyl group can react with bases to form phenoxide ions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Electrophilic Substitution: Nitration can be carried out using nitric acid (HNO3), and bromination can be done using bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Quinones.
Reduction: Hydroquinones.
Electrophilic Substitution: Nitro and bromo derivatives of this compound.
科学的研究の応用
5-Methyl-2-allylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Potential use in developing new pharmaceuticals due to its bioactive properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methyl-2-allylphenol involves its interaction with biological targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with amino acid residues in proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
2-Allylphenol: Similar structure but lacks the methyl group at the 5-position.
4-Methyl-2-allylphenol: Similar structure but with the methyl group at the 4-position.
2-Allyl-4-methoxyphenol: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
5-Methyl-2-allylphenol is unique due to the presence of both the methyl and allyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules and materials.
特性
分子式 |
C10H12O |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
5-methyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C10H12O/c1-3-4-9-6-5-8(2)7-10(9)11/h3,5-7,11H,1,4H2,2H3 |
InChIキー |
RSWJLLSRQRPPPG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)CC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


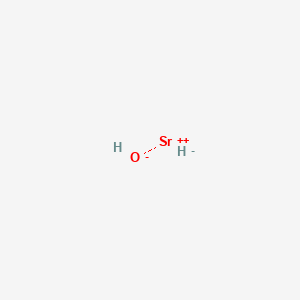

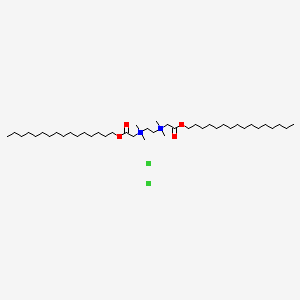


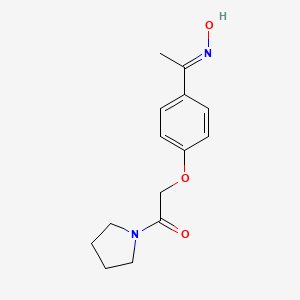
![[2-Amino-6-(methoxymethyl)-1,3-benzothiazol-7-yl]methanol](/img/structure/B13744647.png)
